molecular formula C22H29N3O4S B2404636 1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea CAS No. 2415502-89-3

1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea

Cat. No. B2404636
M. Wt: 431.55
InChI Key: IHDGGQVRSHAJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea is a compound that belongs to the class of urea derivatives. It has been extensively studied for its potential application in scientific research, particularly in the field of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of 1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the body. This can lead to an increase in the availability of acetylcholine, which can have various physiological effects.

Biochemical And Physiological Effects

1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea has been shown to have various biochemical and physiological effects. It has been studied for its potential application in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. It has also been shown to have anti-inflammatory and antioxidant properties, which can have a protective effect on various organs in the body.

Advantages And Limitations For Lab Experiments

1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been extensively studied for its potential application in various scientific research fields. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for the study of 1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea. One potential direction is the development of new derivatives of this compound with enhanced activity and specificity for certain enzymes and receptors. Another direction is the investigation of its potential application in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity and safety profile.

Synthesis Methods

The synthesis of 1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea involves the reaction of benzhydryl isocyanate with 4-methoxy-1-methylsulfonylpiperidine in the presence of a base. The resulting product is then treated with urea to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea has been widely used in scientific research due to its potential application in the field of biochemistry and physiology. It has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which can have a significant impact on various physiological processes.

properties

IUPAC Name

1-benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-29-22(13-15-25(16-14-22)30(2,27)28)17-23-21(26)24-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20H,13-17H2,1-2H3,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDGGQVRSHAJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea

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